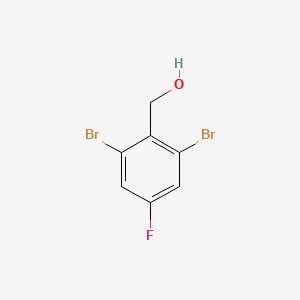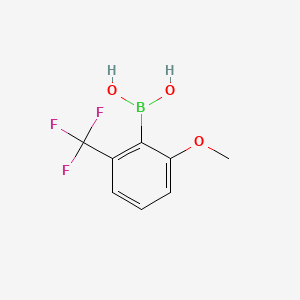
(2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid
Overview
Description
“(2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid” is a boronic acid derivative. It has the molecular formula C8H8BF3O3 . This compound can be used as a reactant in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H8BF3O3/c1-15-6-4-2-3-5 (8 (10,11)12)7 (6)9 (13)14/h2-4,13-14H,1H3 . This indicates the arrangement of atoms in the molecule and can be used to generate a 3D model of the molecule. Chemical Reactions Analysis
Boronic acids, including “(2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid”, are commonly used in Suzuki-coupling reactions . They can be used to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .Physical And Chemical Properties Analysis
“(2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid” has a molecular weight of 219.96 g/mol . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The exact mass is 220.0518588 g/mol . The compound is solid at room temperature .Scientific Research Applications
Protective Groups for Diols
(2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid and its derivatives have been utilized as recoverable and reusable protective agents for diols. These compounds form cyclic boronic esters that are stable in both water and air and can withstand various organic transformations. They can be deprotected under mild conditions, making them valuable in the synthesis of complex natural products with potential biological activities, such as anti-angiogenic properties (Shimada et al., 2018).
Catalysis in Organic Synthesis
Derivatives of (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid have shown effectiveness as catalysts in organic synthesis. For example, they have been employed in the dehydrative amidation between carboxylic acids and amines, facilitating the synthesis of α-dipeptides. The ortho-substituent of the boronic acid plays a critical role in accelerating the amidation process (Wang et al., 2018).
Hydroboration of Imines
Boron Lewis acids, including derivatives of (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid, have been found to be exceptional catalysts for the metal-free hydroboration of imines. This reaction proceeds at room temperature without the need for an external Lewis base, showcasing the reactivity of these boron Lewis acids in organic transformations (Yin et al., 2017).
Direct Amide Formation
New derivatives of N,N-di-isopropylbenzylamine-2-boronic acid, which include modifications with electron-withdrawing groups such as the trifluoromethyl group, have been synthesized and shown to act as catalysts for direct amide formation between carboxylic acids and amines under ambient conditions. This application underlines the importance of electronic effects in boronic acid chemistry for facilitating organic reactions (Arnold et al., 2008).
Formation of Tetraarylpentaborates
Studies involving (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid have led to the formation of tetraarylpentaborates, showcasing the ability of boronic acids to participate in complexation reactions with transition metals. These compounds hold potential for further exploration in coordination chemistry and the development of new materials (Nishihara et al., 2002).
Safety And Hazards
Future Directions
Boronic acids, including “(2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid”, have been growing in interest, especially after the discovery of the drug bortezomib . They have shown potential in various applications, such as sensors and delivery systems . Therefore, it is relevant to extend the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .
properties
IUPAC Name |
[2-methoxy-6-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O3/c1-15-6-4-2-3-5(8(10,11)12)7(6)9(13)14/h2-4,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTLQYZNASYUIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1OC)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101208614 | |
| Record name | Boronic acid, B-[2-methoxy-6-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101208614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid | |
CAS RN |
1310384-19-0 | |
| Record name | Boronic acid, B-[2-methoxy-6-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310384-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-methoxy-6-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101208614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxy-6-(trifluoromethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid](/img/structure/B591499.png)
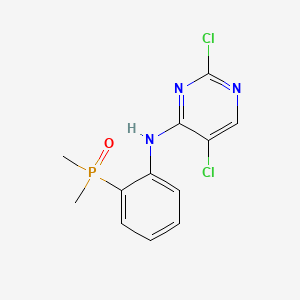
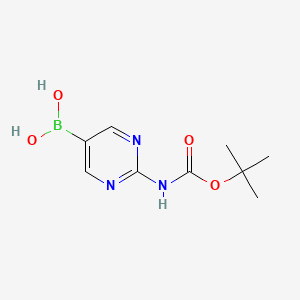
![(2-[1,2,4]Triazol-1-yl-phenyl)methanol](/img/structure/B591502.png)
![3-Amino-7,7a-dihydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione](/img/structure/B591505.png)
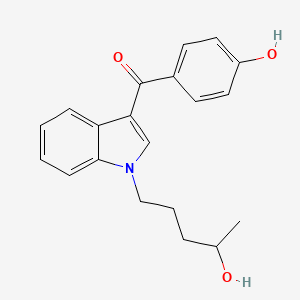
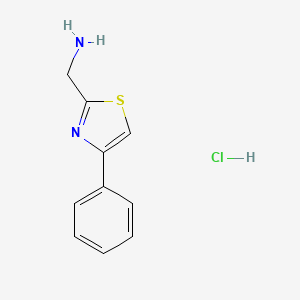
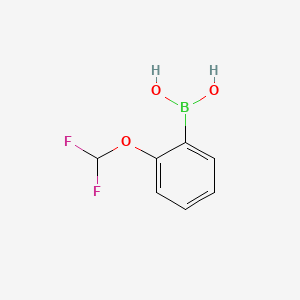
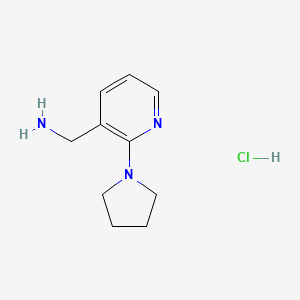
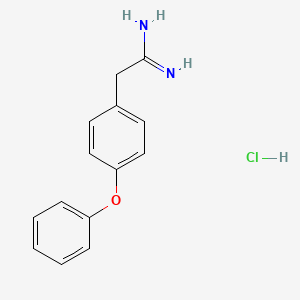
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypyrrolidin-1-yl)methanone](/img/structure/B591513.png)
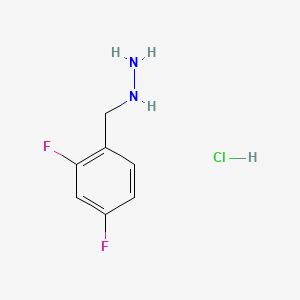
![Benzeneacetic acid, -alpha--[(1-oxohexyl)amino]-](/img/no-structure.png)
